1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C11H12BrF3O2. This compound is characterized by the presence of a bromopropyl group, an ethoxy group, and a trifluoromethoxy group attached to a benzene ring. It is a versatile compound used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes bromination in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, etherification, and trifluoromethylation. These processes are optimized for large-scale production to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the trifluoromethoxy group facilitates the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
- Substituted benzene derivatives
- Alcohols and ketones
- Coupled aromatic compounds
Scientific Research Applications
1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with nucleophilic sites on enzymes and receptors, leading to the formation of covalent bonds.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, thereby affecting cellular functions.
Comparison with Similar Compounds
- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
- 1-Bromo-2-(trifluoromethoxy)benzene
- 1-Bromo-3,5-bis(trifluoromethyl)benzene
Uniqueness: 1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene is unique due to the combination of its bromopropyl, ethoxy, and trifluoromethoxy groups, which confer distinct reactivity and properties. This makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C12H14BrF3O2 |
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Molecular Weight |
327.14 g/mol |
IUPAC Name |
2-(3-bromopropyl)-4-ethoxy-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14BrF3O2/c1-2-17-10-5-6-11(18-12(14,15)16)9(8-10)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
XBACCALEIFBBOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OC(F)(F)F)CCCBr |
Origin of Product |
United States |
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